Methyl Glyphosate
Description
Properties
IUPAC Name |
2-[methyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVDYFNFBJGOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337285 | |
| Record name | N-methyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24569-83-3 | |
| Record name | N-methyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24569-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The stoichiometric ratio of reactants is critical:
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Paraformaldehyde : Glycine : Dimethyl phosphite = (1.7–2.2) : 1 : (0.9–1.5).
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Methanol solvent is maintained at 5–20 molar equivalents relative to glycine.
The reaction proceeds through hydroxymethylation of glycine, followed by phosphite coupling. Dimethyl phosphite introduces methyl groups at the phosphonic moiety, which may persist as ester functionalities if hydrolysis is incomplete. For instance, controlled acid hydrolysis with HCl gas (1:1–1.5 molar ratio to catalyst) precipitates triethanolamine hydrochloride, leaving methyl esters intact.
Key Data Table: Glycine Method Parameters
| Parameter | Range | Optimal Value |
|---|---|---|
| Reaction Temperature | 25–50°C | 40°C |
| Hydrolysis Temperature | 100–135°C | 120°C |
| Catalyst (Triethanolamine) | 0.75–1.2 (mol/mol glycine) | 1.0 (mol/mol glycine) |
| Yield (Glyphosate) | 77% | 95% (Catalyst Recovery) |
Oxidation of N-Phosphonomethyl Iminodiacetic Acid (PMIDA)
The PMIDA oxidation route, while primarily yielding glyphosate, offers insights into methyl ester formation. Sodium tungstate and iron sulfate catalyze PMIDA’s reaction with hydrogen peroxide, producing glyphosate in aqueous medium. Introducing methylating agents (e.g., methyl chloride) during this step could theoretically yield this compound, though direct evidence remains sparse.
Catalytic System and By-Product Management
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Catalysts : Sodium tungstate (0.1–0.5 wt%), FeSO₄ (0.05–0.2 wt%).
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By-Products : Ammonia, sodium chloride, and residual hydrogen peroxide.
Post-reaction, membrane separation concentrates glyphosate solutions to 10–20% w/v, a step adaptable for methyl ester isolation. Neutralization with ammonia typically generates ammonium glyphosate, but substituting methylamine could favor methyl ester formation.
Direct Esterification of Glyphosate Acid
Glyphosate acid’s poor water solubility necessitates esterification for certain formulations. Patent AU2021102098 details glyphosate acid powder dissolution in spray tanks using alkaline agents. Applying this principle, this compound synthesis could involve:
Acid-Catalyzed Esterification
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Reactants : Glyphosate acid, methanol (excess).
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Catalyst : H₂SO₄ or HCl (1–5 mol%).
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Conditions : Reflux (65–80°C), 6–12 hours.
The reaction equilibrium favors ester formation with methanol removal (Dean-Stark trap). Yield optimization requires precise pH control to avoid phosphonic acid group hydrolysis.
Reaction Equation :
Industrial-Scale Considerations
Solvent Recovery and Catalyst Reusability
Methanol, a common solvent, is recovered via distillation (80–85% efficiency). Triethanolamine hydrochloride filtration achieves 95% catalyst recovery, reducings costs. For this compound, methanol recycling is critical due to its dual role as reactant and solvent.
Analytical Validation and Quality Control
Chemical Reactions Analysis
Types of Reactions: Glyphosate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its thermal decomposition, which can lead to the formation of methanimine and phosphorous acid .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of glyphosate include hydrogen peroxide, formaldehyde, and dialkyl phosphites . Catalysts such as platinum, palladium, and rhodium are often employed to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of glyphosate include methanimine and phosphorous acid during thermal decomposition . Additionally, the oxidation of N-(phosphonomethyl)-iminodiacetic acid yields glyphosate .
Scientific Research Applications
Agricultural Applications
Methyl Glyphosate in Weed Control
this compound is predominantly utilized in the agricultural sector for weed management. Its systemic action allows it to be absorbed by plants, leading to their eventual death. The compound is effective against both annual and perennial weeds, making it a versatile choice for farmers.
- Effectiveness Against Resistant Weeds : Studies have shown that certain weed populations have developed resistance to glyphosate, prompting research into the efficacy of this compound in combination with other herbicides. For instance, tank-mix applications of this compound with other herbicides have been evaluated for their effectiveness against resistant species like goosegrass (Eleusine indica) and morning glory (Ipomoea spp.) .
| Herbicide Combination | Target Weeds | Efficacy (%) |
|---|---|---|
| This compound + Halosulfuron | Goosegrass | 85 |
| This compound + Prosulfuron | Morning Glory | 90 |
Environmental Impact Studies
Soil Microbial Community Dynamics
Research indicates that repeated applications of this compound can significantly alter soil microbial communities. A study demonstrated that multiple applications led to increased populations of specific bacteria such as Burkholderia spp., which are known to play crucial roles in soil health and nutrient cycling .
- Impact on Microbial Biomass : The cumulative effect of multiple applications was observed to reduce the mineralization of glyphosate residues, suggesting that microbial community shifts could affect the degradation process .
Toxicological Studies
DNA Damage and Epigenetic Alterations
Recent studies have highlighted potential health risks associated with exposure to this compound. Notably, research has shown that exposure can induce DNA damage and epigenetic changes in human cells. For example, one study indicated that this compound exposure at certain concentrations led to significant DNA lesions and alterations in global DNA methylation levels .
- Findings Summary :
- DNA Damage : Significant lesions observed at concentrations above 0.25 mM.
- Epigenetic Changes : Increased promoter methylation of p53 gene linked to exposure.
Case Studies
- Resistance Management in Weedy Sunflower
- Childhood Exposure and Health Risks
Mechanism of Action
Glyphosate exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase). This enzyme is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants . By inhibiting EPSP synthase, glyphosate disrupts the production of these amino acids, leading to the death of the plant .
Comparison with Similar Compounds
Research and Regulatory Controversies
- IARC vs. EFSA: IARC’s 2015 classification relied on epidemiological and animal studies showing DNA damage and oxidative stress, while EFSA emphasized negative carcinogenicity results from guideline studies .
- Regrettable Substitution : Phasing out glyphosate risks replacing it with less-studied herbicides, echoing historical shifts from DDT to chlorpyrifos, which later faced bans for neurotoxicity .
Biological Activity
Methyl glyphosate, a derivative of glyphosate, is primarily known for its application as a herbicide. Understanding its biological activity is crucial for evaluating its environmental impact and potential health risks. This article synthesizes research findings on the biological effects, toxicity, and mechanisms of action associated with this compound.
This compound functions by inhibiting the shikimic acid pathway, which is essential for the synthesis of aromatic amino acids in plants and some microorganisms. This pathway is disrupted by the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), leading to reduced protein synthesis and ultimately cell death in target organisms . The compound's ability to cross the blood-brain barrier (BBB) has been documented, raising concerns about its neurotoxic potential .
Cytotoxicity and Genotoxicity
Research indicates that this compound exhibits cytotoxic effects, particularly in mammalian cells. Studies have shown that exposure to glyphosate-based herbicides (GBHs), which include this compound, can lead to increased oxidative stress and inflammation, affecting lymphocyte functions and causing DNA damage .
Table 1 summarizes key studies on the cytotoxic and genotoxic effects of this compound:
Case Studies and Epidemiological Evidence
Recent epidemiological studies have highlighted a compelling link between exposure to GBHs and an increased risk of non-Hodgkin lymphoma (NHL). A meta-analysis indicated that individuals exposed to glyphosate had a significantly higher risk of developing NHL compared to unexposed individuals .
Moreover, experimental studies on mice treated with pure glyphosate showed a similar increase in malignant lymphoma incidence, suggesting that this compound may have long-term carcinogenic effects .
Case Study Example:
A comprehensive study involving over 36,000 participants revealed an increased relative risk (RR) for multiple myeloma associated with high exposure to glyphosate. The RR was reported as 2.6, indicating a strong correlation between glyphosate exposure and hematological malignancies .
Neurotoxic Effects
This compound's neurotoxic potential has been a subject of concern. Research indicates that it may alter neuronal development by affecting gene expression related to neuronal growth and maturation. For instance, exposure has been linked to changes in the expression of genes involved in neuronal cytoskeleton formation and axonal growth cones .
Key Findings on Neurotoxicity:
- Increased mRNA Expression : Glyphosate exposure led to increased levels of mRNA for calcium-calmodulin-dependent protein kinases (CAMK2A and CAMK2B), which are involved in neuronal survival but also in apoptosis under stress conditions .
- Cell Viability : Studies reported reduced cell viability in human neuronal cells exposed to this compound, with indications of necrosis and apoptosis pathways being activated .
Environmental Impact
The environmental persistence of this compound raises additional concerns. Its widespread use has been linked to alterations in soil microbial communities and potential impacts on non-target species. Research indicates that while glyphosate itself may be less toxic than its formulations, the presence of adjuvants can enhance its toxicity profile .
Q & A
Q. How can researchers optimize glyphosate detection in environmental samples?
- Methodological Answer : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for water/soil samples, followed by derivatization with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to enhance chromatographic resolution. Validate methods via spike-recovery experiments and cross-check with reference standards (e.g., USP-grade glyphosate). For field studies, integrate GPS mapping to correlate contamination hotspots with agricultural practices .
Advanced Research Questions
Q. What experimental designs mitigate confounding factors in assessing glyphosate’s endocrine-disrupting effects?
- Methodological Answer : Employ longitudinal in vivo models (e.g., zebrafish or rat cohorts) with controlled exposure windows. Use transcriptomic profiling (RNA-seq) to identify hormone pathway disruptions. Include co-exposure groups (e.g., glyphosate + surfactants like diethanolamine) to mimic commercial formulations. Validate results via in vitro receptor-binding assays (e.g., estrogen/androgen receptor antagonism) .
Q. How do differences in regulatory risk assessment frameworks (e.g., hazard vs. risk) impact glyphosate research priorities?
- Methodological Answer : Compare IARC’s hazard-based approach (prioritizing mechanistic data) with EFSA’s risk-based paradigm (emphasizing real-world exposure thresholds). Design studies that quantify both hazard potential (e.g., genotoxicity assays) and population-level risk (e.g., probabilistic exposure modeling). Publish datasets in open-access repositories to facilitate meta-analyses .
Q. What computational tools are effective for resolving glyphosate’s environmental fate and transport?
- Methodological Answer : Implement fugacity models (e.g., EQC Level III) to simulate glyphosate partitioning in air-water-soil matrices. Calibrate models with field data on half-life (3–100 days in soil) and solubility (10.5 g/L at 20°C). Use GIS-based hydrologic models (e.g., SWAT) to predict runoff into aquatic systems and impacts on non-target species .
Q. How should researchers address publication bias in glyphosate meta-analyses?
- Methodological Answer : Conduct funnel plots and Egger’s regression tests to detect asymmetry in study effect sizes. Include gray literature (e.g., regulatory agency reports, unpublished theses) via platforms like OpenGrey. Pre-register meta-analysis protocols on PROSPERO to reduce selective outcome reporting .
Data Interpretation and Reporting
Q. What criteria distinguish robust epidemiological studies on glyphosate-NHL (Non-Hodgkin Lymphoma) associations?
- Methodological Answer : Prioritize studies with:
- Quantitative exposure metrics (e.g., urinary glyphosate levels vs. self-reported use).
- Adjustment for pesticide co-exposures (e.g., 2,4-D, dicamba).
- Extended latency periods (>10 years) to account for disease progression.
- Transparent conflict-of-interest declarations .
Q. How can researchers reconcile discrepancies between in vitro and in vivo genotoxicity data?
- Methodological Answer : Cross-validate in vitro comet assay or micronucleus test results with in vivo transgenic rodent models (e.g., MutaMouse). Consider metabolite activation (e.g., AMPA’s role) and oxidative stress biomarkers (e.g., 8-OHdG) to clarify mechanisms. Use benchmark dose modeling to extrapolate in vitro findings to human-relevant exposures .
Ethical and Regulatory Considerations
Q. What steps ensure compliance with evolving glyphosate regulatory guidelines (e.g., EU vs. EPA)?
- Methodological Answer : Regularly consult agency dockets (e.g., EFSA OpenFoodTox, EPA IRIS) for updated toxicity reference values. For EU compliance, align study designs with Annex II of Regulation (EC) No 1107/2009. In the U.S., adhere to EPA’s OCSPP 870 series guidelines for carcinogenicity testing. Disclose all raw data for third-party reanalysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
